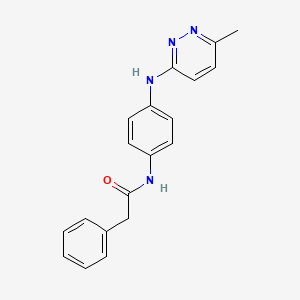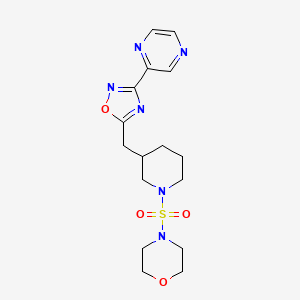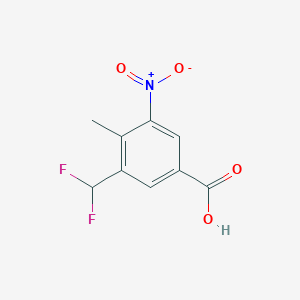
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile, also known as DMAPP, is an important organic compound that can be used as a building block in the synthesis of various molecules in the laboratory. DMAPP is a versatile compound that has many applications in scientific research, including its use as a synthetic intermediate, a drug precursor, and a reagent for biochemical and physiological studies. Additionally, this paper will discuss the advantages and limitations of DMAPP for laboratory experiments, as well as potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives
This compound, along with its derivatives, is synthesized through various chemical reactions. For instance, the treatment of N-aryl α-cyanoenamines with copper(II) acetate in the presence of pyridine forms specific enenitriles with moderate to good yields (Yun & Kim, 2002). Similarly, different reactions of substituted dichloropropenitriles have been studied to produce unknown oxazole-carbonitriles (Kornii et al., 2021).
Molecular Structures and Photophysical Properties
The molecular structures of these compounds have been analyzed using single-crystal X-ray diffraction (SCXRD) to understand their photophysical properties and molecular interactions (Percino et al., 2016).
Hydrogen Bonding and DFT Studies
Hydrogen bonding patterns of these compounds have been extensively studied, along with density functional theory (DFT) analyses. This research helps in understanding the molecular stability and electronic spectra (Kant et al., 2014).
Optical and Electronic Properties
Photophysical Properties
These compounds have unique optical properties due to their molecular structure. Studies have revealed strong π-π-interaction in the solid state, influencing their photophysical behavior (Percino et al., 2016).
Electro-optical and Charge-Transport Properties
Quantum chemical methods have been used to study the structural, electro-optical, and charge-transport properties of specific enenitrile compounds, revealing their potential as efficient hole-transport materials (Irfan et al., 2015).
Chemical Reactions and Synthesis Applications
Reactions with Copper(II) Acetate
N-aryl α-cyanoenamines react with copper(II) acetate to produce specific enenitriles. This synthesis process is important in organic chemistry for producing various derivatives (Yun & Kim, 2002).
Preparation of α-Amino Phosphonates
These compounds have been used in one-pot, solvent-free synthesis processes, particularly in the preparation of α-amino phosphonates, indicating their utility in pharmaceutical chemistry (Shaikh et al., 2016).
Efficient Synthesis Protocols
Efficient and convenient protocols have been developed using these compounds for synthesizing key pharmaceutical intermediates, showcasing their importance in simplifying complex chemical syntheses (Kwak et al., 2009).
Propiedades
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13(17)11(9-15)10-16-12-7-5-4-6-8-12/h4-8,10,16H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNMRHOYXANEB-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2444485.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2444489.png)


![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)
![2-Chloro-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]acetamide](/img/structure/B2444498.png)
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2444499.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2444507.png)